molecular formula C12H12O2 B12579133 (1S)-1-(Naphthalen-1-yl)ethane-1,2-diol CAS No. 209622-45-7

(1S)-1-(Naphthalen-1-yl)ethane-1,2-diol

Cat. No.: B12579133
CAS No.: 209622-45-7
M. Wt: 188.22 g/mol
InChI Key: DIUGLBPPQLGORR-GFCCVEGCSA-N
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Description

(1S)-1-(Naphthalen-1-yl)ethane-1,2-diol is an organic compound characterized by a naphthalene ring attached to an ethane-1,2-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(Naphthalen-1-yl)ethane-1,2-diol typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and an appropriate ethane-1,2-diol precursor.

    Reaction Conditions: The reaction is often carried out under controlled temperature and pressure conditions, using catalysts to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: (1S)-1-(Naphthalen-1-yl)ethane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The naphthalene ring can undergo substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalen-1-yl alcohols.

Scientific Research Applications

(1S)-1-(Naphthalen-1-yl)ethane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and drug development is ongoing.

    Industry: It finds applications in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which (1S)-1-(Naphthalen-1-yl)ethane-1,2-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Uniqueness: (1S)-1-(Naphthalen-1-yl)ethane-1,2-diol is unique due to its specific arrangement of the naphthalene ring and ethane-1,2-diol moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

209622-45-7

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(1S)-1-naphthalen-1-ylethane-1,2-diol

InChI

InChI=1S/C12H12O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2/t12-/m1/s1

InChI Key

DIUGLBPPQLGORR-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](CO)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CO)O

Origin of Product

United States

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